Pyridostatin TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

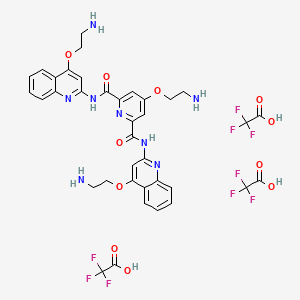

C37H35F9N8O11 |

|---|---|

Molecular Weight |

938.7 g/mol |

IUPAC Name |

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;tris(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C31H32N8O5.3C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3*3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);3*(H,6,7) |

InChI Key |

CYYZQGUDHAKBIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pyridostatin TFA on G-quadruplex DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridostatin (PDS), and its stable trifluoroacetic acid (TFA) salt, is a highly selective small molecule that targets and stabilizes G-quadruplex (G4) DNA structures. These non-canonical four-stranded secondary structures are prevalent in the human genome, particularly in telomeric regions and the promoter regions of oncogenes. By binding to G4s, Pyridostatin interferes with fundamental cellular processes such as DNA replication and transcription, leading to DNA damage and the activation of cellular stress responses. This targeted action makes Pyridostatin a valuable tool for studying the biological roles of G4 DNA and a promising candidate for anticancer therapeutic strategies. This technical guide provides a comprehensive overview of the mechanism of action of Pyridostatin TFA, detailing its binding mode, the downstream cellular signaling pathways it triggers, and the experimental protocols used to elucidate these interactions.

Introduction to Pyridostatin and G-Quadruplexes

G-quadruplexes (G4s) are four-stranded DNA structures formed in guanine-rich sequences. They are composed of stacked G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds. The stability of these structures is enhanced by the presence of a central cation, typically potassium (K⁺). G4s are implicated in the regulation of several key cellular processes, including telomere maintenance, gene expression, and DNA replication.[1][2] Their prevalence in the promoter regions of oncogenes like c-MYC, BCL-2, and KRAS, as well as in telomeric DNA, has made them attractive targets for cancer therapy.[1][3]

Pyridostatin (PDS) is a synthetic small molecule designed to selectively bind and stabilize G4 structures.[2] Its chemical scaffold, a N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide, allows for a high degree of selectivity for G4 DNA over canonical duplex DNA. The trifluoroacetic acid (TFA) salt of Pyridostatin is a stable formulation that retains the biological activity of the free base, which can be prone to instability. By stabilizing G4 structures, Pyridostatin effectively creates roadblocks for molecular machinery that processes DNA, leading to a cascade of cellular events that can ultimately result in cell cycle arrest and apoptosis.

Mechanism of Action: From Binding to Cellular Response

The mechanism of action of this compound can be understood as a multi-step process that begins with the specific recognition and binding to G4 DNA and culminates in broad cellular responses.

Binding Mode and Selectivity

Pyridostatin interacts with G-quadruplexes primarily through π-π stacking interactions between its planar aromatic core and the external G-tetrads of the G4 structure. This mode of binding is highly specific for the unique topology of G4s. The interaction is further enhanced by electrostatic and hydrogen bonding interactions between the side chains of Pyridostatin and the phosphate backbone of the DNA. This combination of interactions confers a high degree of selectivity for G4 structures over the more abundant duplex DNA.

Solution structures of Pyridostatin in complex with G4 DNA have revealed that the rigid aromatic rings of the molecule adaptively match the G-tetrad planes, maximizing the stacking interactions. This structural adaptability allows Pyridostatin to recognize and bind to a variety of G4 topologies with high affinity.

Cellular Uptake and Localization

Studies have shown that Pyridostatin can be taken up by cells, where it localizes to the nucleus. The positively charged side chains of Pyridostatin are thought to facilitate its cellular uptake and transport to its nuclear targets. Once in the nucleus, it can interact with G4-forming sequences throughout the genome.

Quantitative Data on Pyridostatin-G-Quadruplex Interactions

The interaction between Pyridostatin and G-quadruplex DNA has been characterized using various biophysical techniques. The following tables summarize the available quantitative data.

| Parameter | G-Quadruplex Target | Value | Method | Reference |

| Dissociation Constant (Kd) | Telomeric G-quadruplex | 490 ± 80 nM | Laser Tweezers | |

| Binding Stoichiometry (PDS:G4) | c-MYC G-quadruplex | 2:1 | Circular Dichroism |

Table 1: Binding Affinity and Stoichiometry of Pyridostatin with G-Quadruplex DNA.

| G-Quadruplex Sequence | Ligand | ΔTm (°C) | Method | Reference |

| Human Telomeric (H-Telo) | Pyridostatin | High stabilization | FRET-Melting | |

| SRC proto-oncogene | Pyridostatin | Stabilization observed | FRET-Melting | |

| Telomeric RNA (TERRA) | Pyridostatin derivative | Stabilization observed | FRET-Melting |

Table 2: Thermal Stabilization of G-Quadruplexes by Pyridostatin and its Analogs. (Note: Specific ΔTm values are often reported in supplementary data of the cited literature and can vary based on experimental conditions.)

Downstream Cellular Signaling Pathways

The stabilization of G-quadruplex structures by Pyridostatin triggers significant cellular stress, primarily through the induction of DNA damage and the activation of subsequent signaling cascades.

DNA Damage Response (DDR) Pathway

By stabilizing G4 structures, Pyridostatin creates impediments to the progression of DNA and RNA polymerases during replication and transcription. This stalling can lead to the formation of DNA double-strand breaks (DSBs). The presence of DSBs activates the DNA Damage Response (DDR) pathway. Key proteins in this pathway, such as the kinases ATM and ATR, are activated and subsequently phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the histone variant H2AX (to form γH2AX), a well-established marker of DNA damage. This signaling cascade ultimately leads to cell cycle arrest, predominantly in the G2/M phase, allowing time for DNA repair. If the damage is too extensive, the cell may undergo apoptosis.

cGAS-STING Innate Immune Response

Recent evidence has shown that the DNA damage inflicted by Pyridostatin can also trigger an innate immune response through the cGAS-STING pathway. The accumulation of cytosolic DNA fragments resulting from unresolved DNA damage can be sensed by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus and recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines, leading to an anti-tumor immune response.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to study the interaction of Pyridostatin with G-quadruplex DNA.

Förster Resonance Energy Transfer (FRET) Melting Assay

This assay measures the thermal stabilization of a G-quadruplex upon ligand binding. A G4-forming oligonucleotide is dually labeled with a FRET donor (e.g., FAM) and acceptor (e.g., TAMRA). In the folded G4 conformation, the fluorophores are in close proximity, resulting in efficient FRET. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophores and decreasing FRET. The melting temperature (Tm) is the temperature at which 50% of the G4s are unfolded. An increase in Tm in the presence of a ligand indicates stabilization.

Methodology:

-

Oligonucleotide Preparation: Synthesize a G-quadruplex forming oligonucleotide with a donor fluorophore at one terminus and an acceptor at the other.

-

Sample Preparation: Prepare solutions of the labeled oligonucleotide (e.g., 0.2 µM) in a suitable buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.2).

-

Ligand Addition: Add this compound to the oligonucleotide solution at various concentrations. Include a no-ligand control.

-

Thermal Denaturation: Use a real-time PCR machine or a dedicated thermal cycler with fluorescence detection to heat the samples from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C) in small increments, measuring the fluorescence of the donor at each step.

-

Data Analysis: Plot the normalized fluorescence intensity as a function of temperature. The Tm is determined from the midpoint of the melting transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the G4 alone from the Tm in the presence of Pyridostatin.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding between a ligand and an analyte in real-time.

Methodology:

-

Chip Preparation: Immobilize a biotinylated G-quadruplex forming oligonucleotide onto a streptavidin-coated sensor chip.

-

Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP buffer).

-

Binding Measurement: Inject the Pyridostatin solutions over the sensor chip surface at a constant flow rate. The binding of Pyridostatin to the immobilized G4 DNA causes a change in the refractive index at the surface, which is detected as a change in the resonance angle (measured in Resonance Units, RU).

-

Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the PDS-G4 complex.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to appropriate binding models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Methodology:

-

Sample Preparation: Prepare a solution of the G-quadruplex DNA in the sample cell and a solution of this compound in the injection syringe, both in the same buffer to minimize heats of dilution.

-

Titration: Inject small aliquots of the Pyridostatin solution into the G4 DNA solution at a constant temperature.

-

Heat Measurement: The instrument measures the heat released or absorbed upon each injection.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to G4 DNA. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about G-quadruplexes and their complexes with ligands.

Methodology:

-

Sample Preparation: Prepare a concentrated solution of the G-quadruplex forming oligonucleotide in a suitable buffer (e.g., potassium phosphate buffer in 90% H₂O/10% D₂O).

-

1D NMR Titration: Acquire a 1D ¹H NMR spectrum of the free G4 DNA. The imino protons involved in Hoogsteen base pairing in the G-tetrads give characteristic signals in the 10-12 ppm region.

-

Ligand Titration: Add increasing molar equivalents of this compound to the NMR sample and acquire a 1D ¹H NMR spectrum at each step.

-

Data Analysis: Monitor the chemical shift perturbations of the imino proton signals upon ligand binding. Significant changes in the chemical shifts indicate direct interaction and can provide information about the binding site and stoichiometry.

-

2D NMR: For more detailed structural analysis, 2D NMR experiments such as NOESY can be performed on the PDS-G4 complex to determine intermolecular contacts and elucidate the 3D structure of the complex.

Conclusion

This compound is a potent and selective G-quadruplex stabilizing agent with a well-defined mechanism of action. Its ability to bind to and stabilize G4 structures leads to the disruption of DNA replication and transcription, triggering a robust DNA damage response and a cGAS-STING-mediated innate immune response. These downstream effects contribute to its anti-proliferative and cytotoxic activities, particularly in cancer cells which may have a higher reliance on processes regulated by G4s. The experimental techniques outlined in this guide provide a robust framework for the continued investigation of Pyridostatin and the development of new G4-targeting therapeutics. The detailed understanding of its mechanism of action is crucial for its application as a chemical probe to study G-quadruplex biology and for its potential translation into clinical settings.

References

- 1. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

Pyridostatin TFA and Its Affinity for Telomeric G-Quadruplexes: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Pyridostatin trifluoroacetate (TFA) to human telomeric G-quadruplexes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental methodologies, and illustrates the molecular interactions and resulting cellular pathways.

Core Findings: Binding Affinity of Pyridostatin to Telomeric G-Quadruplexes

Pyridostatin is a small molecule known for its ability to selectively bind to and stabilize G-quadruplex (G4) DNA structures.[1][2][3] This interaction is of significant interest in cancer research as the formation of G-quadruplexes in telomeric regions can inhibit the enzyme telomerase, which is over-expressed in the majority of cancer cells.[4] The stabilization of these structures leads to telomere dysfunction and can trigger cellular senescence and growth arrest in cancer cells.[5]

The binding affinity of Pyridostatin to telomeric G-quadruplexes has been quantified using various biophysical techniques. A key metric for this interaction is the dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity.

| Compound | Target G-Quadruplex | Dissociation Constant (Kd) | Experimental Method | Reference |

| Pyridostatin | Human Telomeric | 490 ± 80 nM | Laser Tweezers |

Experimental Methodologies

The determination of the binding affinity and stabilization potential of Pyridostatin for G-quadruplexes involves a variety of sophisticated experimental protocols.

Laser Tweezers Assay

This single-molecule technique directly measures the mechanical stability of a G-quadruplex structure in the presence of a ligand.

Workflow:

-

A DNA construct containing a single telomeric G-quadruplex sequence is tethered between two beads, which are manipulated by laser beams.

-

Force is applied to the DNA construct to induce unfolding of the G-quadruplex. The force required for unfolding is measured.

-

The experiment is repeated in the presence of Pyridostatin. An increase in the unfolding force indicates that the ligand has bound to and stabilized the G-quadruplex.

-

By analyzing the unfolding force data and applying principles analogous to a Hess cycle, the dissociation constant (Kd) of the ligand-quadruplex interaction can be calculated.

Laser tweezers workflow for Kd determination.

Förster Resonance Energy Transfer (FRET) Melting Assay

FRET-melting assays are used to assess the thermal stabilization of G-quadruplex DNA upon ligand binding.

Protocol:

-

A G-quadruplex-forming oligonucleotide is dually labeled with a FRET donor and acceptor pair.

-

In the folded G-quadruplex state, the donor and acceptor are in close proximity, resulting in a high FRET signal.

-

The sample is heated, causing the G-quadruplex to unfold and separating the donor and acceptor, which leads to a decrease in the FRET signal.

-

The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined.

-

The experiment is repeated in the presence of Pyridostatin. An increase in the Tm (ΔTm) indicates stabilization of the G-quadruplex by the ligand.

FRET-melting assay for G4 stabilization.

Cellular Mechanism of Action

Pyridostatin's interaction with telomeric G-quadruplexes initiates a cascade of cellular events that contribute to its anti-cancer activity. By stabilizing these structures, Pyridostatin can displace telomere-associated proteins, such as POT1, leading to telomere uncapping and dysfunction. This triggers a DNA damage response (DDR), primarily at the telomeres, which can lead to cell cycle arrest and senescence.

Pyridostatin's mechanism of action at telomeres.

It is also important to note that Pyridostatin can induce DNA damage at non-telomeric loci that contain G-quadruplex-forming sequences, contributing to its overall cytotoxic effects in cancer cells.

Conclusion

Pyridostatin demonstrates a high binding affinity for human telomeric G-quadruplexes, a characteristic that underpins its potential as a therapeutic agent. The stabilization of these non-canonical DNA structures interferes with critical cellular processes, including telomere maintenance and DNA replication, ultimately leading to the inhibition of cancer cell proliferation. The experimental methodologies detailed herein provide a robust framework for the continued investigation and development of G-quadruplex-targeting small molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. medkoo.com [medkoo.com]

- 4. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Pyridostatin: A Technical Guide to its Early Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridostatin (PDS), also known as RR82, is a synthetic small molecule that has garnered significant attention in the field of medicinal chemistry and cancer biology.[1][2] It is a highly selective G-quadruplex (G4) stabilizing agent, designed to bind to and stabilize these non-canonical four-stranded DNA and RNA structures.[1][3][4] G-quadruplexes are prevalent in functionally significant regions of the human genome, including telomeres and the promoter regions of various proto-oncogenes such as SRC. By stabilizing these structures, Pyridostatin can interfere with critical cellular processes like DNA replication and transcription, leading to DNA damage, cell cycle arrest, and ultimately, growth inhibition in cancer cells. This guide provides an in-depth overview of the early discovery, design rationale, chemical synthesis, and biological evaluation of Pyridostatin.

Early Discovery and Design Rationale

The discovery of Pyridostatin was a result of rational drug design aimed at creating small molecules that could selectively recognize and stabilize G-quadruplex structures over the canonical double-stranded DNA. The core chemical scaffold of Pyridostatin is a N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide. This design incorporates several key features:

-

An Electron-Rich Aromatic Surface: The planar nature of the central pyridine and flanking quinoline rings is designed to facilitate π-π stacking interactions with the G-quartets, the planar structures composed of four guanine bases that form the core of the G-quadruplex.

-

Side Chains: The molecule includes side chains that enhance its solubility and ability to interact with the grooves and loops of the G-quadruplex structure.

This molecular framework allows Pyridostatin to target and stabilize a variety of polymorphic G-quadruplex structures with high selectivity, making it a valuable tool for studying G-quadruplex biology and a promising candidate for therapeutic development.

Chemical Synthesis of Pyridostatin

The synthesis of Pyridostatin and its analogues involves a multi-step process. The general strategy is based on the coupling of a central pyridine-based building block with two quinoline-based building blocks.

Caption: Synthetic workflow for Pyridostatin.

A detailed synthetic protocol, as described in the literature for Pyridostatin analogues, involves the following key steps:

-

Preparation of Pyridine Building Blocks: The synthesis starts with commercially available materials which are processed to create pyridine-based structures (building blocks 5a-f in some literature). This often involves reacting a starting material with Ghosez's reagent (1-chloro-N,N,2-trimethylpropenyl-amine).

-

Preparation of Quinoline Building Blocks: Concurrently, quinoline-based building blocks (7a-f in some literature) are synthesized from 2-amino-quinolinone. This can be achieved through methods like the Mitsunobu reaction or direct methylation.

-

Coupling Reaction: The activated pyridine building block is then reacted with the quinoline building block. This coupling reaction, often facilitated by triethylamine, yields the final N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold of Pyridostatin and its derivatives.

-

Deprotection (if necessary): If protecting groups are used on the side chains during the synthesis, a final deprotection step is carried out, commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Mechanism of Action

Pyridostatin exerts its biological effects primarily by stabilizing G-quadruplex structures within the cell. This stabilization interferes with normal DNA metabolic processes, leading to a cascade of cellular events.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule-mediated G-quadruplex isolation from human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]

- 4. glpbio.com [glpbio.com]

Biophysical Characterization of Pyridostatin TFA Interaction with RNA G-quadruplexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biophysical techniques used to characterize the interaction between Pyridostatin (PDS), supplied as its trifluoroacetate (TFA) salt, and RNA G-quadruplexes (rG4s). Pyridostatin is a well-established G-quadruplex stabilizing ligand that has garnered significant interest for its potential therapeutic applications, particularly in oncology. Understanding the quantitative and mechanistic details of its binding to specific RNA G-quadruplex targets is crucial for the development of targeted therapies.

Introduction to Pyridostatin and RNA G-quadruplexes

Pyridostatin is a synthetic small molecule designed to selectively bind and stabilize G-quadruplex structures.[1][2] These non-canonical secondary structures are formed in guanine-rich sequences of both DNA and RNA.[1][2] In recent years, RNA G-quadruplexes, found in various regions of RNA transcripts including 5' and 3' untranslated regions (UTRs), have emerged as critical regulators of gene expression at the post-transcriptional level, influencing processes such as translation, RNA localization, and splicing.[3]

The interaction of Pyridostatin with rG4s is primarily driven by π-π stacking between the aromatic core of the ligand and the G-tetrads of the quadruplex. Additional stability is conferred by hydrogen bonding and electrostatic interactions between the side chains of Pyridostatin and the phosphate backbone of the RNA. The trifluoroacetate salt form of Pyridostatin is commonly used due to its stability and solubility in aqueous buffers suitable for biophysical studies. The binding of Pyridostatin can enhance the thermal stability of rG4s and modulate their biological functions, making it a valuable tool for research and a promising candidate for therapeutic development.

Quantitative Analysis of Pyridostatin-RNA G-quadruplex Interactions

The following table summarizes key quantitative data obtained from various biophysical studies on the interaction of Pyridostatin and its derivatives with RNA G-quadruplexes. This data is essential for comparing binding affinities and thermodynamic profiles across different rG4 targets.

| RNA G-quadruplex Target | Ligand | Technique | Dissociation Constant (Kd) | Change in Melting Temperature (ΔTm) | Thermodynamic Parameters (ΔH, -TΔS, ΔG) | Reference |

| Human Telomeric RNA (TERRA) | Carboxy-pyridostatin (cPDS) | Not Specified | Not Reported | +20.7 °C | Not Reported |

Note: Data for the specific interaction of Pyridostatin TFA with a wide range of RNA G-quadruplexes is still emerging. The table will be updated as more quantitative information becomes available.

Experimental Protocols for Biophysical Characterization

A multi-faceted approach employing various biophysical techniques is essential for a thorough characterization of the interaction between this compound and RNA G-quadruplexes. Below are detailed protocols for key experimental methods.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes in RNA upon ligand binding and to determine the thermal stability of the RNA G-quadruplex-ligand complex.

Objective: To assess the conformational changes of the RNA G-quadruplex upon binding to Pyridostatin and to determine the change in melting temperature (ΔTm).

Materials:

-

Purified RNA G-quadruplex sequence

-

This compound salt

-

Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)

-

CD Spectropolarimeter

-

Quartz cuvette with a 1 cm path length

Protocol:

-

RNA Preparation: Dissolve the lyophilized RNA oligonucleotide in the annealing buffer to a final concentration of 5-10 µM.

-

RNA Annealing: Heat the RNA solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper folding into the G-quadruplex structure.

-

Pyridostatin Preparation: Prepare a stock solution of this compound in the same annealing buffer.

-

CD Spectra Acquisition:

-

Record the CD spectrum of the folded RNA alone from 220 nm to 320 nm. A characteristic spectrum for a parallel G-quadruplex shows a positive peak around 264 nm and a negative peak around 240 nm.

-

Titrate the RNA solution with increasing concentrations of Pyridostatin (e.g., 0.5 to 5 molar equivalents).

-

Record the CD spectrum after each addition and incubation for 5 minutes to allow for binding equilibration.

-

-

CD Melting Assay:

-

Prepare two samples: the folded RNA alone and the RNA with a saturating concentration of Pyridostatin (e.g., 5 molar equivalents).

-

Monitor the CD signal at the wavelength of maximum change (e.g., 264 nm) as a function of temperature, increasing the temperature from 20°C to 95°C at a rate of 1°C/minute.

-

-

Data Analysis:

-

Analyze the changes in the CD spectra upon Pyridostatin titration to infer conformational changes.

-

Determine the melting temperature (Tm) for both the RNA alone and the RNA-Pyridostatin complex by fitting the melting curves to a sigmoidal function. The ΔTm is the difference between these two values.

-

Caption: Workflow for CD Spectroscopy Analysis.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET is a sensitive technique to monitor the folding and unfolding of nucleic acids and the stabilizing effect of ligands.

Objective: To determine the change in melting temperature (ΔTm) of the RNA G-quadruplex upon Pyridostatin binding.

Materials:

-

Dual-labeled RNA G-quadruplex sequence (e.g., 5'-FAM and 3'-TAMRA)

-

This compound salt

-

Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)

-

Real-time PCR instrument or a fluorometer with temperature control

Protocol:

-

RNA Preparation and Annealing: Prepare and anneal the dual-labeled RNA oligonucleotide as described in the CD spectroscopy protocol to a final concentration of 0.2 µM.

-

Sample Preparation: Prepare samples containing the folded RNA with and without various concentrations of Pyridostatin.

-

FRET Melting:

-

Place the samples in the real-time PCR instrument.

-

Set the instrument to monitor the fluorescence of the donor (FAM) over a temperature gradient from 25°C to 95°C, with a ramp rate of 1°C/minute.

-

-

Data Analysis:

-

In the folded G-quadruplex state, the donor and acceptor are in close proximity, resulting in low donor fluorescence. As the structure unfolds with increasing temperature, the distance between the fluorophores increases, leading to an increase in donor fluorescence.

-

Plot the normalized fluorescence intensity against temperature.

-

The Tm is the temperature at which 50% of the RNA is unfolded, determined from the midpoint of the transition in the melting curve.

-

Calculate the ΔTm by subtracting the Tm of the RNA alone from the Tm of the RNA in the presence of Pyridostatin.

-

Caption: FRET Melting Assay Workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Objective: To determine the thermodynamic parameters of the Pyridostatin-RNA G-quadruplex interaction.

Materials:

-

Purified RNA G-quadruplex sequence

-

This compound salt

-

Titration buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5), degassed

-

Isothermal Titration Calorimeter

Protocol:

-

Sample Preparation:

-

Prepare the RNA solution (in the sample cell) at a concentration of 10-20 µM in the degassed titration buffer.

-

Prepare the Pyridostatin solution (in the syringe) at a concentration 10-20 times higher than the RNA concentration in the same degassed buffer.

-

-

ITC Experiment:

-

Equilibrate the instrument at the desired temperature (e.g., 25°C).

-

Load the RNA solution into the sample cell and the Pyridostatin solution into the injection syringe.

-

Perform a series of small injections (e.g., 2-10 µL) of the Pyridostatin solution into the RNA solution, allowing the system to reach equilibrium after each injection.

-

-

Data Analysis:

-

Integrate the heat change for each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

-

ΔG = -RT * ln(Ka), where Ka = 1/Kd

-

ΔG = ΔH - TΔS

-

-

Caption: Isothermal Titration Calorimetry Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the RNA G-quadruplex and its complex with Pyridostatin, allowing for the identification of the binding site and the nature of the interactions.

Objective: To map the binding site of Pyridostatin on the RNA G-quadruplex and to determine the binding affinity through chemical shift perturbation studies.

Materials:

-

15N/13C-labeled or unlabeled RNA G-quadruplex sequence

-

This compound salt

-

NMR buffer (e.g., 10 mM Phosphate buffer, 100 mM KCl, pH 6.5, in 90% H2O/10% D2O)

-

NMR spectrometer

Protocol:

-

Sample Preparation:

-

Prepare a solution of the RNA G-quadruplex at a concentration of 50-100 µM in the NMR buffer.

-

Prepare a concentrated stock solution of this compound in the same buffer.

-

-

NMR Titration:

-

Acquire a 1D 1H NMR spectrum of the RNA alone. The imino protons of the guanines involved in the G-tetrads typically resonate in the 10-12 ppm region.

-

Add small aliquots of the Pyridostatin stock solution to the RNA sample.

-

Acquire a 1D 1H NMR spectrum after each addition.

-

-

Data Analysis:

-

Monitor the chemical shift perturbations of the RNA resonances, particularly the imino protons, upon addition of Pyridostatin.

-

Significant changes in the chemical shifts of specific protons indicate their involvement in the binding interaction.

-

The binding affinity (Kd) can be determined by plotting the change in chemical shift against the ligand concentration and fitting the data to a binding equation.

-

For more detailed structural information, 2D NMR experiments such as 1H-1H NOESY can be performed on the RNA-Pyridostatin complex to identify intermolecular contacts.

-

Caption: Pyridostatin Binding to an RNA G-quadruplex.

Conclusion

The biophysical characterization of the interaction between this compound and RNA G-quadruplexes is a critical step in understanding its mechanism of action and for the rational design of more potent and selective rG4-targeted therapeutics. The combination of techniques described in this guide, from determining thermodynamic parameters by ITC to elucidating structural details by NMR, provides a robust framework for a comprehensive analysis. As the field of RNA G-quadruplex biology continues to expand, the application of these biophysical methods will be instrumental in uncovering the therapeutic potential of ligands like Pyridostatin.

References

An In-depth Technical Guide to the Cellular Uptake and Subcellular Localization of Pyridostatin TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridostatin (PDS), and its trifluoroacetic acid (TFA) salt, is a prominent G-quadruplex (G4) stabilizing agent with significant potential in cancer therapy and neurological research. Its efficacy is intrinsically linked to its ability to enter cells, reach its target, and elicit a biological response. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and subcellular localization of Pyridostatin TFA. While direct quantitative data for PDS remains limited in published literature, this document consolidates qualitative findings and provides detailed experimental protocols for researchers to quantitatively assess its cellular pharmacokinetics and distribution. The guide also outlines the key signaling pathways affected by PDS engagement with its intracellular targets.

Introduction to Pyridostatin and its Mechanism of Action

Pyridostatin is a synthetic small molecule designed to selectively bind to and stabilize G-quadruplex structures in nucleic acids.[1][2] These four-stranded structures are prevalent in guanine-rich regions of the genome, including telomeres and oncogene promoters.[3] By stabilizing G4s, Pyridostatin can impede DNA replication and transcription, leading to the activation of the DNA damage response (DDR), cell cycle arrest, and in some cases, apoptosis.[4][5] Its ability to induce these effects makes it a molecule of interest for anticancer drug development. The trifluoroacetic acid (TFA) salt of Pyridostatin is often used to improve its solubility and handling properties while retaining its biological activity.

Cellular Uptake of this compound

The mechanism by which this compound enters cells has not been definitively elucidated in the literature. However, based on the physicochemical properties of similar G4 ligands, its uptake is likely influenced by factors such as lipophilicity and charge. The uptake of some G4 ligands has been shown to be mediated by glucose transporters (GLUTs), particularly when conjugated to carbohydrates. It is plausible that this compound enters cells via passive diffusion or through a transporter-mediated process. Further investigation is required to determine the precise mechanism.

Experimental Protocols for Quantifying Cellular Uptake

To facilitate further research, two detailed protocols are provided below for quantifying the cellular uptake of this compound.

2.1.1. Protocol 1: Quantification of Cellular Uptake using LC-MS/MS

This protocol allows for the absolute quantification of unlabeled this compound in cell lysates.

Diagram of the Experimental Workflow:

References

- 1. Measurement of intracellular concentration of fluorescently-labeled targets in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G-Quadruplex-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pyridostatin TFA-Induced DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridostatin trifluoroacetate (PDS-TFA) is a potent small molecule that selectively stabilizes G-quadruplex (G4) structures in DNA and RNA. This stabilization interferes with fundamental cellular processes, including DNA replication and transcription, leading to the activation of the DNA Damage Response (DDR). This technical guide provides an in-depth overview of the core molecular pathways initiated by PDS-TFA, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades and workflows. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively study and leverage the mechanism of PDS-TFA in preclinical and translational research.

Introduction

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in functionally significant genomic regions, such as telomeres and the promoter regions of oncogenes like SRC.[1][2] Pyridostatin (PDS) and its trifluoroacetic acid salt are highly selective ligands that bind to and stabilize G4 structures.[3] This stabilization poses a physical impediment to the progression of DNA and RNA polymerases, resulting in replication- and transcription-dependent DNA damage.[1][4] Consequently, cells activate the DDR, a complex signaling network that coordinates cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis or senescence. Understanding the intricacies of PDS-induced DDR pathways is crucial for its development as a potential anti-cancer therapeutic, particularly in tumors with existing DNA repair deficiencies.

Core Mechanism of Action

The primary mechanism of action of Pyridostatin involves its high-affinity binding to G-quadruplex structures, effectively locking them in a stable conformation. This stabilization leads to the generation of DNA double-strand breaks (DSBs), a severe form of DNA damage. The presence of these DSBs triggers the activation of the DDR cascade.

DNA Damage Response Activation

Upon PDS-induced DNA damage, the cell initiates a well-orchestrated signaling cascade to address the genomic insults. Key events include:

-

Activation of Apical Kinases: The ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases are primary sensors of DSBs and replication stress, respectively. PDS treatment leads to their activation.

-

Phosphorylation of H2AX: One of the earliest events in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. These γH2AX foci serve as platforms for the recruitment of various DNA repair and signaling proteins to the site of damage.

-

Checkpoint Kinase Activation: Activated ATM and ATR, in turn, phosphorylate and activate the downstream checkpoint kinases Chk1 and Chk2.

-

Cell Cycle Arrest: Activated Chk1 and Chk2 enforce cell cycle arrest, predominantly in the G2/M phase, to provide time for DNA repair before entry into mitosis. This is a critical mechanism to prevent the propagation of damaged DNA.

-

Recruitment of Repair Factors: A multitude of DNA repair proteins are recruited to the sites of damage, including 53BP1, which is involved in non-homologous end joining (NHEJ).

Quantitative Analysis of Pyridostatin's Effects

The cellular response to Pyridostatin can be quantified through various assays. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of Pyridostatin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| HeLa | Cervical Adenocarcinoma | >100 | 24 |

| HT1080 | Fibrosarcoma | 0.89 | 72 |

| U2OS | Osteosarcoma | Not specified | Not specified |

| DLD1 BRCA2-/- | Colorectal Carcinoma | Not specified | Not specified |

| HCT116 | Colorectal Carcinoma | Not specified | Not specified |

Data compiled from multiple sources.

Table 2: Quantitative Effects of Pyridostatin on DNA Damage and Cell Cycle

| Cell Line | PDS Concentration (µM) | Duration (h) | Endpoint | Observation |

| MRC5-SV40 | 2 | 24 | γH2AX foci | Significant increase in foci number |

| DLD1 BRCA2-/- | 2 | 24 | γH2AX foci | Robust induction of foci |

| MRC5-SV40 | 2 | 24 | Cell Cycle | Predominant accumulation in G2 phase |

| HeLa | 10 | 72 | Cell Death | ~50% |

| Primary Neurons | 1-5 | Overnight | BRCA1 Protein Levels | Dose-dependent decrease |

Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental procedures are essential for a comprehensive understanding of PDS-induced DDR.

Pyridostatin-Induced DNA Damage Response Pathway

Caption: Pyridostatin-induced DNA damage response signaling cascade.

Experimental Workflow for γH2AX Immunofluorescence

Caption: Workflow for γH2AX immunofluorescence staining.

Experimental Workflow for ChIP-Seq

Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of PDS-induced DNA damage.

Immunofluorescence Staining for γH2AX

This protocol is adapted from established methods for detecting DNA double-strand breaks.

-

Cell Culture and Treatment:

-

Seed cells onto sterile glass coverslips in a 6-well plate to achieve ~70-80% confluency on the day of the experiment.

-

Treat cells with the desired concentration of Pyridostatin TFA or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

-

-

Fixation:

-

Aspirate the culture medium and gently wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.

-

-

Permeabilization:

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

-

Blocking:

-

Wash the cells three times with PBS for 5 minutes each.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin (BSA) in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX) in the blocking buffer according to the manufacturer's recommendations (typically 1:200 to 1:500).

-

Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS containing 0.05% Tween-20 (PBS-T) for 5 minutes each.

-

Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) in the blocking buffer.

-

Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

-

Nuclear Counterstaining and Mounting:

-

Wash the cells three times with PBS-T for 5 minutes each, protected from light.

-

Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Image Acquisition and Analysis:

-

Visualize the slides using a fluorescence microscope.

-

Capture images of multiple random fields of view for each condition.

-

Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji.

-

Western Blotting for DDR Proteins

This protocol outlines the detection of key DDR proteins by immunoblotting.

-

Cell Lysis and Protein Extraction:

-

Treat cells with this compound as required.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ATM, phospho-Chk1, γH2AX, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system or X-ray film.

-

Chromatin Immunoprecipitation (ChIP-Seq)

This protocol provides a general workflow for identifying the genomic loci of PDS-induced DNA damage.

-

Cell Treatment and Cross-linking:

-

Treat cells with this compound.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to isolate the nuclei.

-

Resuspend the nuclei in a suitable buffer and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for γH2AX overnight at 4°C with rotation.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads multiple times with a series of buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

-

Library Preparation and Sequencing:

-

Prepare a DNA library from the purified ChIP DNA for next-generation sequencing according to the manufacturer's protocols.

-

Sequence the library on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify genomic regions that are significantly enriched for γH2AX in PDS-treated samples compared to controls.

-

Conclusion

This compound represents a valuable chemical probe and a potential therapeutic agent that functions by stabilizing G-quadruplex structures, thereby inducing a robust DNA damage response. This guide has provided a comprehensive technical overview of the PDS-induced DDR pathways, including quantitative data, signaling diagrams, and detailed experimental protocols. By leveraging this information, researchers can further elucidate the complex cellular responses to G4 stabilization and advance the development of novel anti-cancer strategies targeting DNA secondary structures.

References

- 1. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug: Pyridostatin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

The G-Quadruplex Preference: A Technical Deep Dive into the Selectivity of Pyridostatin TFA

For Immediate Release

[City, State] – [Date] – In the intricate landscape of molecular biology and drug discovery, the selective targeting of specific DNA secondary structures over the canonical double helix presents a significant challenge and a promising therapeutic avenue. This technical guide delves into the core of this challenge, exploring the remarkable selectivity of Pyridostatin Trifluoroacetate (PDS-TFA) for G-quadruplex (G4) structures over duplex DNA. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the binding characteristics, experimental evaluation, and cellular impact of this potent G4-stabilizing agent.

Executive Summary

Pyridostatin (PDS) has emerged as a pivotal small molecule in the study of G-quadruplex biology. Its ability to selectively bind and stabilize these four-stranded DNA structures, which are prevalent in oncogene promoters and telomeric regions, has made it a valuable tool for cancer research. This guide provides a detailed examination of the quantitative binding affinity of PDS-TFA for various G4s compared to duplex DNA, outlines the experimental protocols for assessing this selectivity, and visualizes the key signaling pathways modulated by its activity.

Quantitative Analysis of Binding Selectivity

The efficacy of a G4-targeting ligand is fundamentally determined by its ability to preferentially bind to its target structure while minimizing off-target effects on the vast excess of duplex DNA within the cell. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, is a key metric in this assessment. While a comprehensive comparative analysis of Pyridostatin TFA across a wide array of G-quadruplexes is the subject of ongoing research, available data consistently demonstrates a significant preference for G4 structures.

| Target | Dissociation Constant (Kd) | Fold Selectivity (vs. Duplex DNA) | Reference |

| G-Quadruplexes (General) | 490 nM | Significant (exact fold varies by duplex sequence) | [1][2][3][4] |

| BCL2 Promoter G-Quadruplex | 2.33 µM | ~15-fold | |

| Duplex DNA | 35.71 µM | 1 |

Note: The Kd values can vary depending on the specific G-quadruplex sequence and experimental conditions.

Experimental Protocols for Determining Selectivity

The selective binding of this compound to G-quadruplexes can be rigorously evaluated using a suite of biophysical techniques. Here, we provide detailed methodologies for three key experiments.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay measures the thermal stability of a DNA structure upon ligand binding. An increase in the melting temperature (Tm) of a G-quadruplex in the presence of a ligand indicates stabilization. By comparing the Tm shift of a G4-forming oligonucleotide to that of a duplex DNA control, the selectivity of the ligand can be determined.[5]

Experimental Workflow:

Caption: Workflow for FRET-Melting Assay.

Protocol:

-

Oligonucleotide Preparation: Synthesize or procure G-quadruplex forming and duplex-forming oligonucleotides dual-labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the acceptor).

-

Reaction Setup: In a 96-well plate, prepare reactions containing the labeled oligonucleotide (e.g., 0.2 µM), this compound at various concentrations, and an appropriate buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM KCl).

-

Thermal Denaturation: Use a real-time PCR instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/min).

-

Data Acquisition: Monitor the fluorescence of the donor fluorophore at each temperature increment.

-

Data Analysis: Plot the normalized fluorescence as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is unfolded. Calculate the change in melting temperature (ΔTm) induced by this compound.

Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data on the association and dissociation of a ligand to an immobilized target. This technique can directly measure the binding affinity (Kd) of this compound to both G-quadruplex and duplex DNA.

Experimental Workflow:

Caption: Workflow for Surface Plasmon Resonance.

Protocol:

-

Chip Preparation: Use a streptavidin-coated sensor chip to immobilize biotinylated G-quadruplex or duplex DNA.

-

Ligand Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Binding Analysis: Inject the this compound solutions over the immobilized DNA surface and monitor the change in resonance units (RU).

-

Kinetic Analysis: After each injection, allow for dissociation in the running buffer.

-

Data Fitting: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow:

Caption: Workflow for Isothermal Titration Calorimetry.

Protocol:

-

Sample Preparation: Prepare a solution of the G-quadruplex or duplex DNA in the sample cell and a solution of this compound in the injection syringe, both in the same buffer to minimize heats of dilution.

-

Titration: Perform a series of injections of the this compound solution into the DNA solution while monitoring the heat released or absorbed.

-

Data Analysis: Integrate the heat peaks to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to DNA.

-

Thermodynamic Fitting: Fit the binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.

Cellular Signaling Pathways Modulated by Pyridostatin

The stabilization of G-quadruplexes by this compound within the cellular environment triggers a cascade of events, most notably the activation of the DNA Damage Response (DDR) pathway and the downregulation of specific oncogenes.

DNA Damage Response Pathway

By stabilizing G-quadruplex structures, Pyridostatin can impede the progression of replication forks and transcription machinery, leading to DNA double-strand breaks (DSBs). This damage activates the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling cascades, which in turn phosphorylate a host of downstream targets, including the checkpoint kinase Chk1, ultimately leading to cell cycle arrest to allow for DNA repair.

Caption: Pyridostatin-induced DNA Damage Response.

Downregulation of SRC Proto-Oncogene

The promoter region of the SRC proto-oncogene contains G-quadruplex forming sequences. Stabilization of these structures by Pyridostatin is thought to interfere with the binding of transcription factors, leading to transcriptional repression and a subsequent decrease in SRC protein levels. This has significant implications for cancer cell motility and invasion, which are often driven by SRC signaling.

Caption: Downregulation of SRC by Pyridostatin.

Conclusion

This compound exhibits a pronounced selectivity for G-quadruplex structures over duplex DNA, a property that underpins its potential as a targeted therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for quantifying this selectivity and understanding the thermodynamic and kinetic basis of its interaction. Furthermore, the elucidation of the cellular signaling pathways affected by Pyridostatin highlights its mechanism of action in inducing DNA damage and downregulating key oncogenes. Continued research into the diverse G-quadruplex topologies and their differential interactions with Pyridostatin and its analogs will be crucial in advancing the development of next-generation G4-targeted therapies.

References

Initial studies on the anti-proliferative effects of Pyridostatin TFA

An In-depth Technical Guide on the Initial Anti-proliferative Effects of Pyridostatin TFA

Introduction

Pyridostatin (PDS) is a synthetic small molecule that has garnered significant attention in cancer research due to its role as a G-quadruplex (G4) stabilizing agent.[1] G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are prevalent in key genomic regions like telomeres and oncogene promoters.[2][3] By binding to and stabilizing these structures, Pyridostatin interferes with fundamental cellular processes, leading to anti-proliferative effects in cancer cells.[4][5] It is a highly selective G4 binding molecule designed to target these structures regardless of sequence variability. For research purposes, Pyridostatin is often supplied as a trifluoroacetic acid (TFA) salt to enhance stability, though it is commonly referred to simply as Pyridostatin in literature. This document provides a technical overview of the initial studies concerning its anti-proliferative mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways.

Core Mechanism of Anti-Proliferation

The anti-proliferative activity of Pyridostatin is a multi-step process initiated by its primary biochemical function: the stabilization of G-quadruplex structures. This stabilization acts as a roadblock for the cellular machinery involved in DNA replication and transcription.

-

Induction of DNA Damage: Pyridostatin promotes growth arrest in human cancer cells by inducing DNA damage that is dependent on active replication and transcription. The stabilized G4 structures can physically impede the progression of DNA and RNA polymerases. This stalling can lead to the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage.

-

Activation of DNA Damage Response (DDR): The presence of DSBs triggers a cellular signaling cascade known as the DNA Damage Response (DDR). This involves the activation of key sensor kinases. Upon treatment with Pyridostatin, cells exhibit markers of DDR activation, including the phosphorylation of histone H2AX (to form γH2AX), the transcriptional repressor KAP1, and the checkpoint effector kinase Chk1.

-

Cell Cycle Arrest: A primary consequence of DDR activation is the halting of the cell cycle to allow time for DNA repair. Pyridostatin treatment causes cells to predominantly accumulate in the G2 phase of the cell cycle. While most cells arrest in G2, long-term treatment can also lead to a G1 arrest in a detectable proportion of cells.

-

Telomere Dysfunction and Senescence: G4 sequences are abundant in telomeres. Pyridostatin's interaction with these regions can lead to telomere dysfunction. This, combined with the accumulation of DNA damage, can drive cells into a state of permanent growth arrest known as cellular senescence, representing a long-term anti-proliferative outcome.

-

Targeting Proto-Oncogenes: Pyridostatin has been shown to specifically target the proto-oncogene SRC. By stabilizing G4 structures within this gene, it can reduce SRC protein levels and consequently inhibit SRC-dependent cellular motility, as observed in human breast cancer cells.

Quantitative Data: Anti-proliferative Activity

The efficacy of Pyridostatin and its analogues has been quantified across various human cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric. The data shows that Pyridostatin exhibits activity in the high nanomolar to low micromolar range and displays selectivity for cancer cells over normal cell lines.

| Cell Line | Cell Type | IC50 Value (72 hr) | Selectivity Highlight | Reference |

| MRC5 | SV40-Transformed Fibroblast | 5.38 µM | - | |

| HT1080 | Fibrosarcoma | High nM to low µM | 18.5-fold more selective over WI-38 | |

| HeLa | Adenocarcinoma | High nM to low µM | - | |

| U2OS | Osteosarcoma | High nM to low µM | - | |

| WI-38 | Normal Lung Fibroblast | Higher than cancer lines | Serves as normal cell control | |

| Hep-2 | Laryngeal Squamous Carcinoma | 1-2 µM (for analogue 50b) | - |

Signaling and Experimental Workflow Visualizations

To better understand the molecular cascade and the methods used to study it, the following diagrams illustrate the key pathways and experimental workflows.

Caption: Core signaling pathway of Pyridostatin's anti-proliferative effect.

Caption: General experimental workflow for assessing PDS anti-proliferative effects.

Detailed Experimental Protocols

The following protocols are representative methodologies for key experiments used to characterize the effects of Pyridostatin.

Cell Viability/Proliferation Assay (Luminescence-Based)

This protocol assesses the ability of PDS to inhibit cell growth.

-

Cell Seeding: Plate human cancer cells (e.g., HT1080, HeLa) in an opaque 96-well plate at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the PDS-containing medium or vehicle control (e.g., DMSO in medium) to each well.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Data Acquisition: After 10 minutes of incubation at room temperature to stabilize the luminescent signal, measure luminescence using a plate reader.

-

Analysis: Convert luminescence values to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle following PDS treatment.

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a specific concentration of Pyridostatin (e.g., 10 µM) or a vehicle control for 24-48 hours.

-

Cell Harvesting: Aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, then collect them and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal.

-

Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

DNA Damage Analysis (Immunofluorescence for γH2AX)

This protocol visualizes the formation of DNA double-strand breaks by detecting γH2AX foci.

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with Pyridostatin or a vehicle control for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour. Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

-

Secondary Antibody and Counterstaining: Wash the cells, then incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Analysis: Quantify the number and intensity of γH2AX foci per nucleus. An increase in foci indicates the induction of DNA DSBs.

Conclusion

Initial studies on this compound robustly demonstrate its anti-proliferative effects against a range of cancer cell lines. Its mechanism of action is intrinsically linked to its ability to stabilize G-quadruplex structures, leading to replication and transcription stress, DNA damage, and subsequent cell cycle arrest. The activation of the DNA damage response pathway is a central event in its efficacy. Notably, Pyridostatin shows particular promise in the context of synthetic lethality, where it is selectively toxic to cancer cells with pre-existing deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. The data and methodologies outlined herein provide a foundational guide for researchers and drug development professionals exploring G-quadruplex stabilization as a viable and potent anti-cancer strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Protocol for Using Pyridostatin TFA in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridostatin trifluoroacetate (TFA) is a synthetic small molecule renowned for its ability to selectively bind to and stabilize G-quadruplex (G4) structures in nucleic acids.[1][2][3][4][5] G-quadruplexes are four-stranded secondary structures that form in guanine-rich sequences of DNA and RNA. These structures are prevalent in key genomic regions, including telomeres and the promoter regions of proto-oncogenes like SRC, c-kit, and K-ras. By stabilizing these G4 structures, Pyridostatin interferes with essential cellular processes such as DNA replication and transcription. This interference leads to DNA damage, particularly DNA double-strand breaks (DSBs), which in turn activates the DNA damage response (DDR) pathway, induces cell cycle arrest, and can ultimately lead to cellular senescence or apoptosis. These properties make Pyridostatin a valuable tool for cancer research and for studying genome stability.

Mechanism of Action

Pyridostatin exerts its biological effects by targeting and stabilizing G-quadruplex structures. The binding of Pyridostatin to G4s creates a stable complex that acts as a roadblock for DNA and RNA polymerases. This obstruction of polymerase activity during replication and transcription leads to the accumulation of DNA double-strand breaks (DSBs). The cell recognizes these breaks and activates the DNA damage response (DDR) pathway, characterized by the phosphorylation of H2AX (γH2AX) and the activation of checkpoint kinases like Chk1 and Chk2. This signaling cascade culminates in cell cycle arrest, predominantly in the G2/M phase, allowing the cell time to repair the damage. If the damage is too severe, the cell may be driven into apoptosis or senescence. Notably, Pyridostatin shows enhanced toxicity in cells with deficient DNA repair mechanisms, such as those lacking BRCA1 or BRCA2, and can trigger cGAS/STING-dependent innate immune responses in these contexts.

Caption: Signaling pathway of this compound in cells.

Product Information and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

| Property | Details |

| Synonyms | PDS, RR82 TFA |

| CAS Number | 1472611-44-1 (TFA Salt) |

| Molecular Weight | 938.72 g/mol (TFA Salt) |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMSO (e.g., up to 100 mg/mL). It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility. |

| Stock Solution Storage | Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

| Solid Compound Storage | Store at -20°C for long-term storage (months to years), protected from light and moisture. |

Quantitative Data Summary

The effective concentration of Pyridostatin can vary significantly depending on the cell line and the duration of the experiment.

| Cell Line | Assay Type | Concentration / IC50 | Incubation Time | Reference |

| MRC-5 | Cytotoxicity (MTT) | IC50 = 5.38 µM | 72 hours | |

| Various Cancer | Proliferation | 2 µM | Continuous | |

| Various Cancer | Cell Cycle Arrest | 10 µM | 48 hours | |

| Primary Neurons | DNA Damage / Toxicity | 1-5 µM | Overnight | |

| HT1080 | Cell Viability | 0-40 µM range | 72 hours | |

| HeLa | Proteomics Analysis | 10 µM | 24 hours | |

| BRCA1/2 −/− RPE-1 | DNA Damage | 10 µM | Not specified |

Experimental Protocols

Preparation of this compound Stock Solution

-

Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Add Solvent: Using sterile techniques, add the required volume of fresh, anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or 100 mg/mL).

-

Ensure Complete Dissolution: Vortex or sonicate briefly if necessary to ensure the compound is fully dissolved.

-

Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.

-

Working Solution: When needed, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. Mix well before adding to the cells. Note: Do not store diluted working solutions for extended periods.

Caption: General experimental workflow for cell-based assays.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo™)

This protocol is adapted from methodologies described for Pyridostatin and its analogues.

-

Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 4,000 cells/well in 100 µL of media) and incubate for 24 hours to allow for attachment.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium at 2x the final concentration. Remove the old medium from the wells and add 100 µL of the diluted compound (or vehicle control). This results in a final volume of 200 µL per well.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) under standard cell culture conditions.

-

Assay Reagent: Equilibrate the plate and the CellTiter-Glo™ reagent to room temperature for approximately 30 minutes.

-

Lysis and Signal Generation: Add CellTiter-Glo™ reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the results to determine the IC50 value.

Protocol: DNA Damage Analysis by Immunofluorescence (γH2AX)

This protocol is based on the common application of detecting DNA DSBs induced by G4 ligands.

-

Cell Seeding: Seed cells on sterile glass coverslips placed in a 12-well or 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) and a vehicle control for the chosen duration (e.g., 16-24 hours).

-

Fixation: Wash the cells twice with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash twice with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash twice with PBS and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash once more with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-